1-[(3,4-dimethoxyphenyl)methyl]-3-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)urea
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Overview
Description
1-([1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea is a complex organic compound that features a unique combination of a dioxolo-benzothiazole core and a dimethoxybenzyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dioxolo-Benzothiazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Dimethoxybenzyl Group: This step may involve nucleophilic substitution or coupling reactions.
Urea Formation: The final step often involves the reaction of an amine with an isocyanate or carbamate under controlled conditions.
Industrial Production Methods
Industrial production of such compounds generally requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-([1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.
Materials Science: In the synthesis of novel materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-([1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biological pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-([1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxyphenyl)urea
- 1-([1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)thiourea
Uniqueness
1-([1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-23-12-4-3-10(5-13(12)24-2)8-19-17(22)21-18-20-11-6-14-15(26-9-25-14)7-16(11)27-18/h3-7H,8-9H2,1-2H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAQWKCJQXNBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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